molecular formula C14H9N5S B4604249 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B4604249
M. Wt: 279.32 g/mol
InChI Key: FZMZVIMTTADBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused with a quinazoline moiety, along with a pyridine ring and a thione group.

Chemical Reactions Analysis

2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions with different aryl amines to form N-substituted derivatives . Major products formed from these reactions include various substituted triazoloquinazolines with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can bind to adenosine receptors and modulate their activity, leading to various pharmacological effects .

Comparison with Similar Compounds

2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share similar structural features and biological activities. this compound is unique due to its specific substitution pattern and the presence of a thione group, which may contribute to its distinct pharmacological properties.

Properties

IUPAC Name

2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5S/c20-14-16-11-4-2-1-3-10(11)13-17-12(18-19(13)14)9-5-7-15-8-6-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMZVIMTTADBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 2
Reactant of Route 2
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 3
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 4
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 5
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 6
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

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